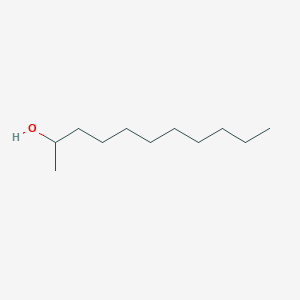

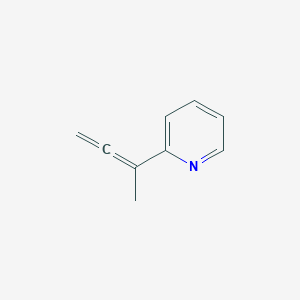

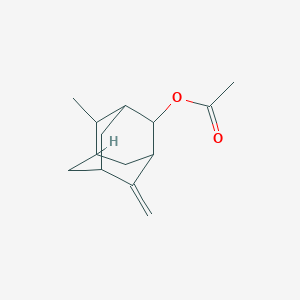

![molecular formula C9H9BrN2O B040244 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 116465-66-8](/img/structure/B40244.png)

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds contain a benzene ring fused to an imidazole ring.

Synthesis Analysis

- A study by Alizadeh-bami et al. (2019) describes an efficient procedure for synthesizing 2,5-diaryl-1-hydroxy-1H-imidazol-4-yl derivatives through a one-pot, multi-component reaction. This synthesis involves hydroxylamine, benzonitriles, arylglyoxals, and cyclic 1,3-dicarbonyl compounds in ethanol under reflux conditions (Alizadeh-bami et al., 2019).

Molecular Structure Analysis

- Ghichi et al. (2023) conducted a study on the crystal structures of 1H-benzo[d]imidazole derivatives, revealing important structural insights through Hirshfeld surface analysis and density functional theory (DFT) calculations (Ghichi et al., 2023).

Chemical Reactions and Properties

- Balwe et al. (2017) developed a green synthesis protocol for benzo[d]imidazo[2,1-b]thiazol-3-yl)-2H-chromen-2-one derivatives, highlighting the properties and reactions of similar compounds (Balwe et al., 2017).

Physical Properties Analysis

- The study by Tavman (2006) on similar benzimidazole derivatives provides insights into the physical properties, such as solubility and molar conductivity, which are relevant to understanding 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol (Tavman, 2006).

Chemical Properties Analysis

- A study by Rajkumar et al. (2015) on the synthesis of 1,2,4,5-tetrasubstituted imidazoles, characterized through IR, 1H and 13C NMR, and HR-MS, provides a basis for understanding the chemical properties of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol (Rajkumar et al., 2015).

Wissenschaftliche Forschungsanwendungen

Benzimidazole Derivatives and Their Therapeutic Potential

Benzimidazole derivatives form a significant class of heterocyclic aromatic compounds that combine a benzene ring with an imidazole ring. These compounds exhibit a wide range of biological and pharmacological activities, making them crucial in drug development and therapeutic applications. Studies highlight their roles in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities, underscoring their importance as a scaffold for new therapeutic agents development. The diversity in substituents around the benzimidazole nucleus can lead to pharmacologically active compounds with significant therapeutic interest (Babbar, Swikriti, & Arora, 2020).

Imidazole Derivatives and Antitumor Activity

Imidazole and benzimidazole derivatives have been reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been highlighted for their potential in the search for new antitumor drugs. These structures are interesting for both the synthesis of compounds with various biological properties and the development of new therapeutic strategies against cancer and other diseases without current effective treatments (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Ethanol and Its Effects on Biological Systems

While not directly related to 2-(5-Bromo-1H-benzo[D]imidazol-1-yl)ethanol, research on ethanol's biological effects provides insight into potential interactions and mechanisms that similar compounds could exhibit. Ethanol's metabolism and its oxidative and nonoxidative metabolites can significantly affect various biological pathways and systems. Understanding ethanol's interactions with cellular and molecular targets could provide a basis for investigating similar compounds' mechanisms of action and potential applications in scientific research (Elamin, Masclee, Dekker, & Jonkers, 2013).

Eigenschaften

IUPAC Name |

2-(5-bromobenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZNUCTJODRQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CN2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592211 |

Source

|

| Record name | 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol | |

CAS RN |

116465-66-8 |

Source

|

| Record name | 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

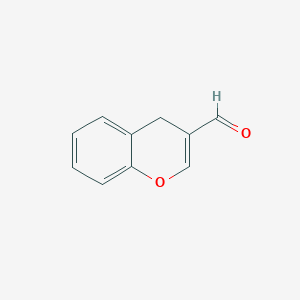

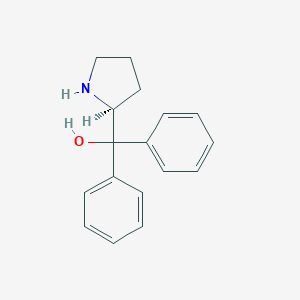

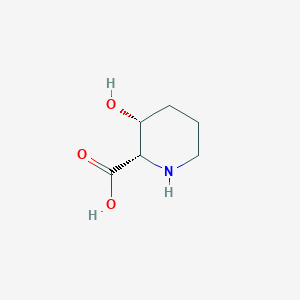

![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)